molecular formula C15H15ClN2O4 B2886737 N'-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide CAS No. 1396883-05-8

N'-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide

Cat. No.: B2886737
CAS No.: 1396883-05-8
M. Wt: 322.75
InChI Key: HHSZVLOCHREROV-UHFFFAOYSA-N
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Description

N'-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide is a synthetic organic compound that features a chlorophenyl group, a furan ring, and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide typically involves the following steps:

    Formation of the chlorophenyl intermediate: The starting material, 2-chlorophenylamine, is reacted with oxalyl chloride to form N-(2-chlorophenyl)oxalamide.

    Introduction of the furan ring: The intermediate is then reacted with 2-furan-2-yl-2-hydroxypropylamine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N'-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers or resins.

Mechanism of Action

The mechanism of action of N'-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorophenyl and furan groups suggests potential interactions with hydrophobic and aromatic regions of proteins.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-chlorophenyl)-N2-(2-hydroxypropyl)oxalamide: Lacks the furan ring, which may affect its reactivity and biological activity.

    N1-(2-chlorophenyl)-N2-(2-(furan-2-yl)ethyl)oxalamide: Similar structure but with an ethyl linker instead of a hydroxypropyl group.

Uniqueness

N'-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide is unique due to the combination of its functional groups, which can impart specific chemical reactivity and potential biological activity. The presence of both a furan ring and a hydroxypropyl group may enhance its solubility and interaction with biological targets.

Properties

IUPAC Name

N'-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O4/c1-15(21,12-7-4-8-22-12)9-17-13(19)14(20)18-11-6-3-2-5-10(11)16/h2-8,21H,9H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHSZVLOCHREROV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CC=CC=C1Cl)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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